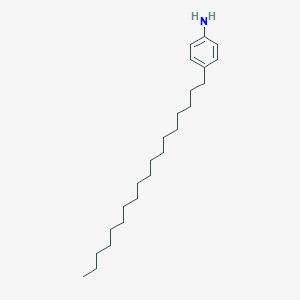

4-オクタデシルアニリン

概要

説明

4-Octadecylaniline is a chemical compound that belongs to the class of organic compounds known as anilines, characterized by the presence of an alkyl group attached to an aniline moiety. While direct studies on 4-Octadecylaniline are scarce, research on related compounds provides insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar compounds often involves bioorthogonal reactions, allowing the introduction of new functionalities into molecules, as seen in the synthesis of novel amino acids for bioorthogonal reactions (Forbes et al., 2016). Such methodologies could be adapted for the synthesis of 4-Octadecylaniline, focusing on the efficient attachment of the octadecyl group to the aniline nitrogen.

Molecular Structure Analysis

The molecular arrangement and polycondensation studies of octadecyl esters provide insights into the structuring and orientation of long-chain alkyl groups in molecular assemblies, as observed in Langmuir-Blodgett films (Liu et al., 1994). Such structural analyses are crucial for understanding the molecular geometry and potential self-assembly properties of 4-Octadecylaniline.

Chemical Reactions and Properties

Research on alkylimino derivatives, including octadecyl variants, showcases the nucleophilic substitution reactions that could be relevant for modifying 4-Octadecylaniline (Flamini et al., 2001). These reactions highlight the compound's reactivity and potential for further chemical modifications.

Physical Properties Analysis

The synthesis and self-assembling properties of alkylated L-phenylalanine-derived organogels provide a foundation for understanding the physical properties of similar alkyl-aniline compounds (Rahman et al., 2008). The behavior of these compounds in various solvents and their ability to form organogels could offer insights into the solubility and phase behavior of 4-Octadecylaniline.

科学的研究の応用

ラングミュア・ブロジェット(LB)膜の作製

4-Octadecylanilineは、交互層ラングミュア・ブロジェット(LB)膜の作製に使用されてきました . LB膜は、分子が組織的に配列された薄い膜のクラスです。電子機器、オプトエレクトロニクス、生物物理学など、さまざまな分野で使用されています。

焦電活動の評価

4-Octadecylanilineは、LB膜の作製に加えて、これらの膜における焦電活性を評価するためにも使用されてきました . 焦電効果は、特定の材料が加熱または冷却されたときに一時的な電圧を発生させる能力です。この特性は、赤外線センサー、レーザーシステム、その他の用途で使用されます。

Safety and Hazards

4-Octadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用機序

Target of Action

This compound is a long-chain aniline derivative, and its interactions with biological targets are likely to be influenced by its lipophilic alkyl chain and the presence of the aniline group .

Mode of Action

It has been used in the fabrication of alternate-layer langmuir-blodgett (lb) films, suggesting that it may interact with lipid membranes or other hydrophobic targets . The aniline group could potentially undergo various chemical reactions, contributing to its biological activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Octadecylaniline are not well-studied. Its long alkyl chain suggests it may have good lipid solubility, potentially influencing its absorption and distribution. The aniline group could be subject to metabolic transformations .

Result of Action

Its use in the fabrication of LB films suggests it may influence membrane properties or functions

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Octadecylaniline. Its long alkyl chain might interact with other hydrophobic substances, and its aniline group could be sensitive to changes in pH .

特性

IUPAC Name |

4-octadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRTYBGROAGVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393672 | |

| Record name | 4-Octadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114235-67-5 | |

| Record name | 4-Octadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

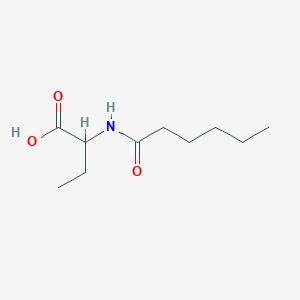

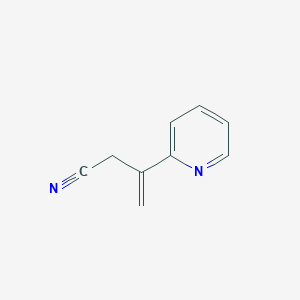

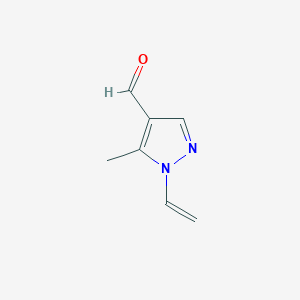

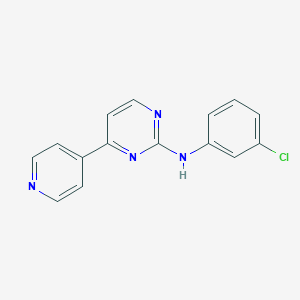

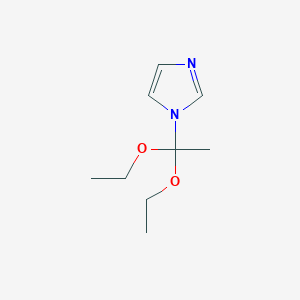

Feasible Synthetic Routes

Q & A

Q1: What makes 4-octadecylaniline suitable for creating pyroelectric Langmuir-Blodgett films?

A1: 4-Octadecylaniline, when alternated with 22-tricosenoic acid in LB films, contributes to a high pyroelectric coefficient. This is attributed to the specific inter-layer bonding between these molecules, as revealed by infrared spectroscopy []. The long alkyl chain in 4-octadecylaniline likely promotes organized packing within the film, while the terminal amine group can interact with the carboxylic acid group of 22-tricosenoic acid, potentially through hydrogen bonding, influencing the overall dipole moment and thus pyroelectric properties.

Q2: How does the choice of substrate affect the pyroelectric performance of LB films containing 4-octadecylaniline?

A2: The research indicates that the substrate can negatively impact the responsivity of LB film devices. Furthermore, studies using different substrate materials revealed a significant piezoelectrically induced secondary effect on the overall pyroelectric coefficient, especially at temperatures around 250 K []. This suggests that mechanical strain at the film-substrate interface, influenced by substrate properties, can impact the film's electrical response to temperature changes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。